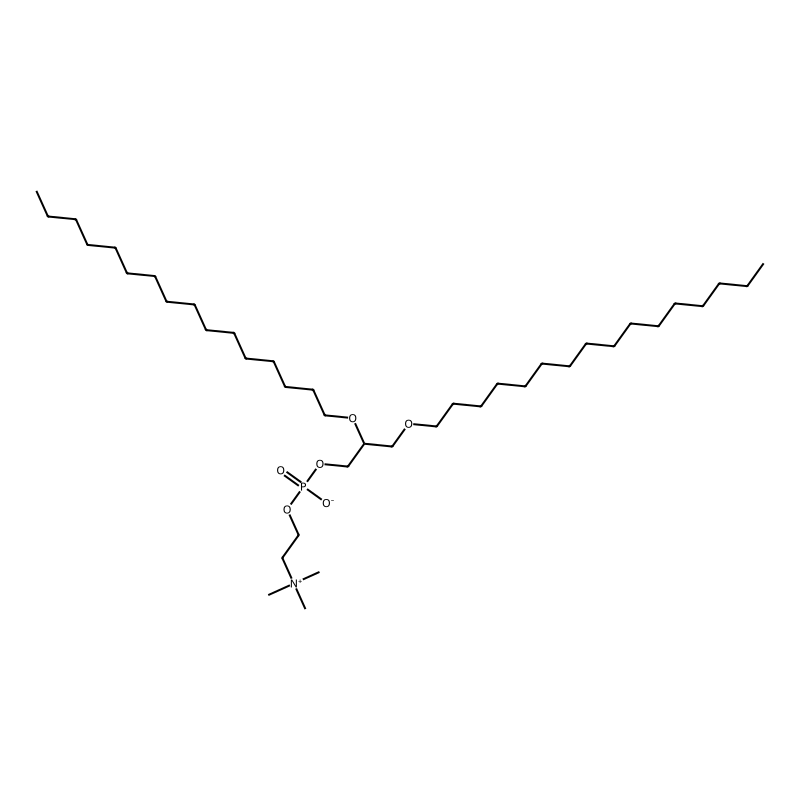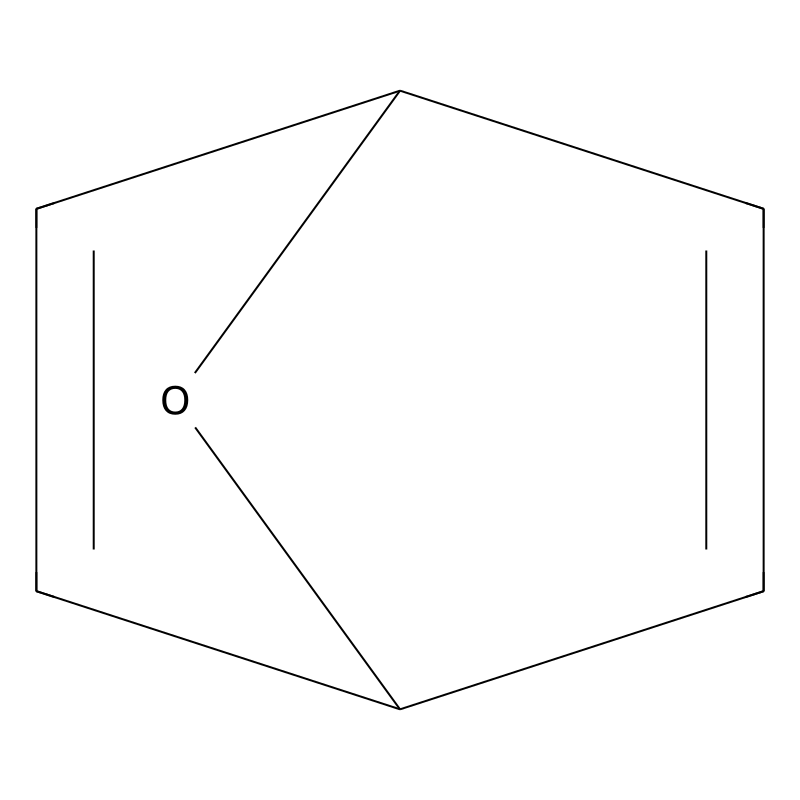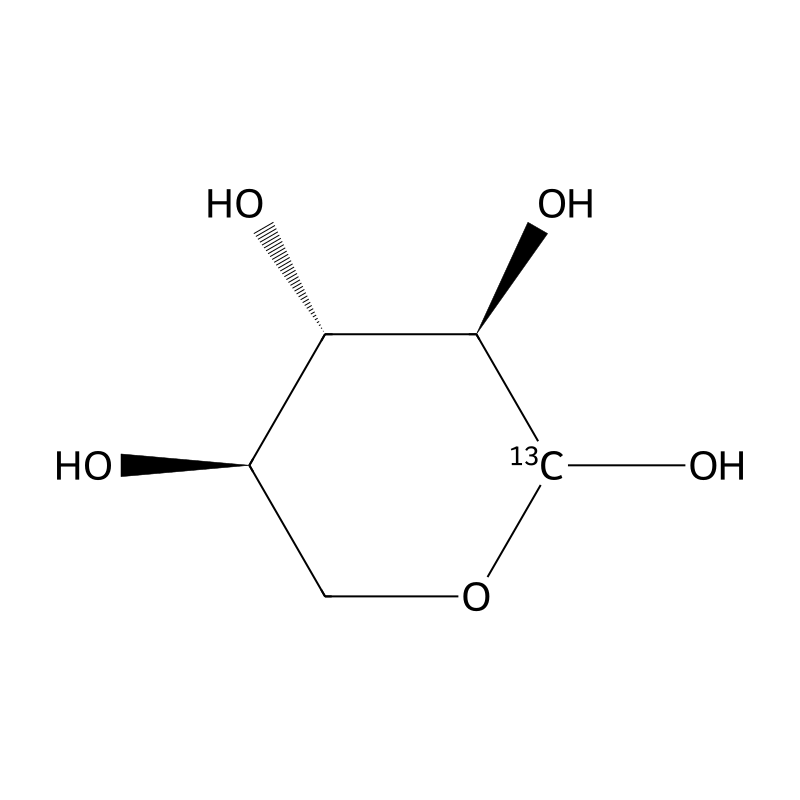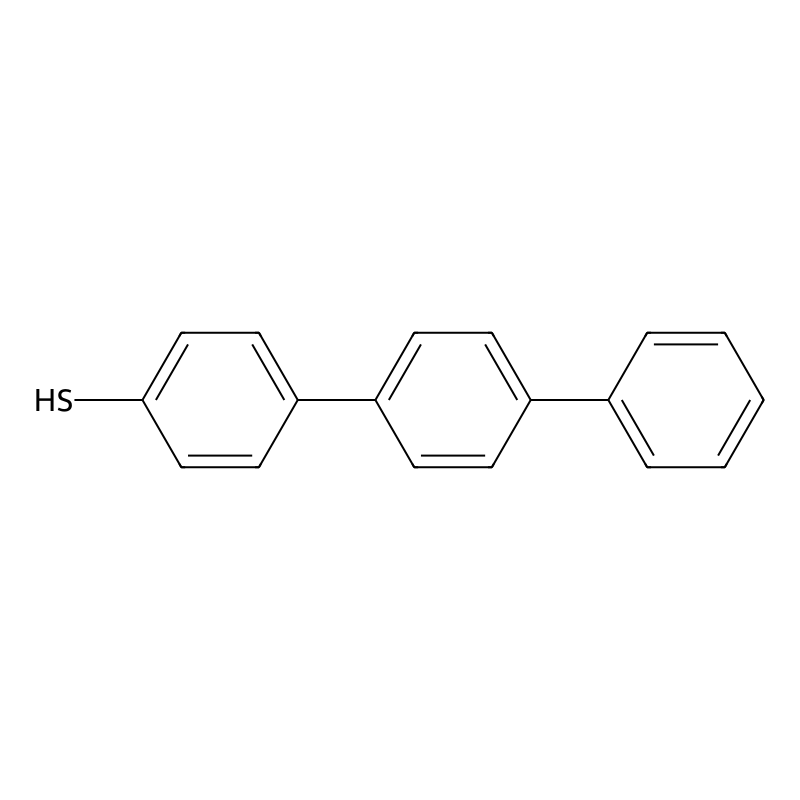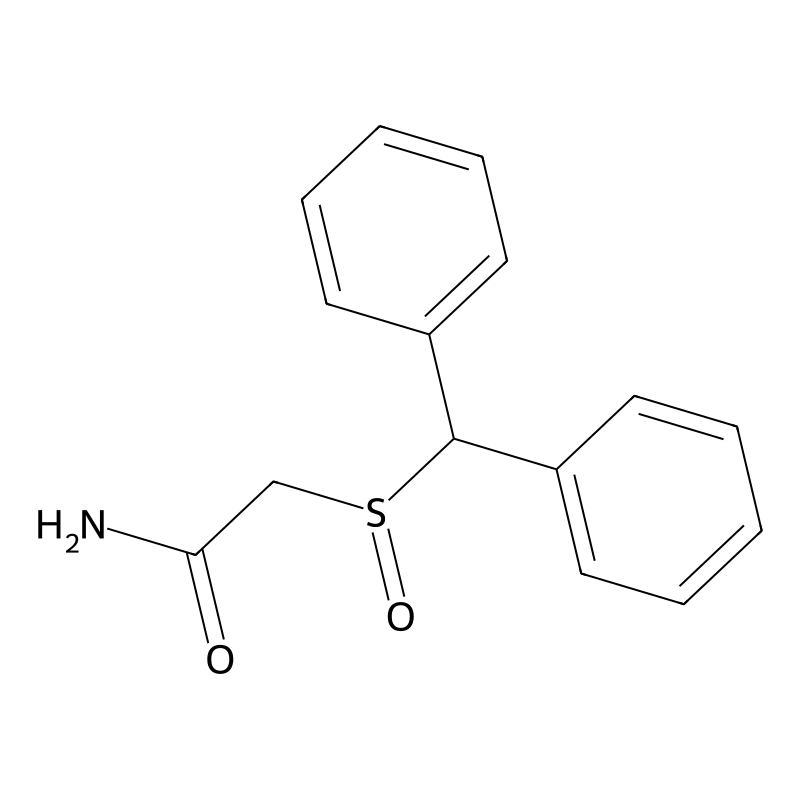Methyl 2-(propylamino)propanoate
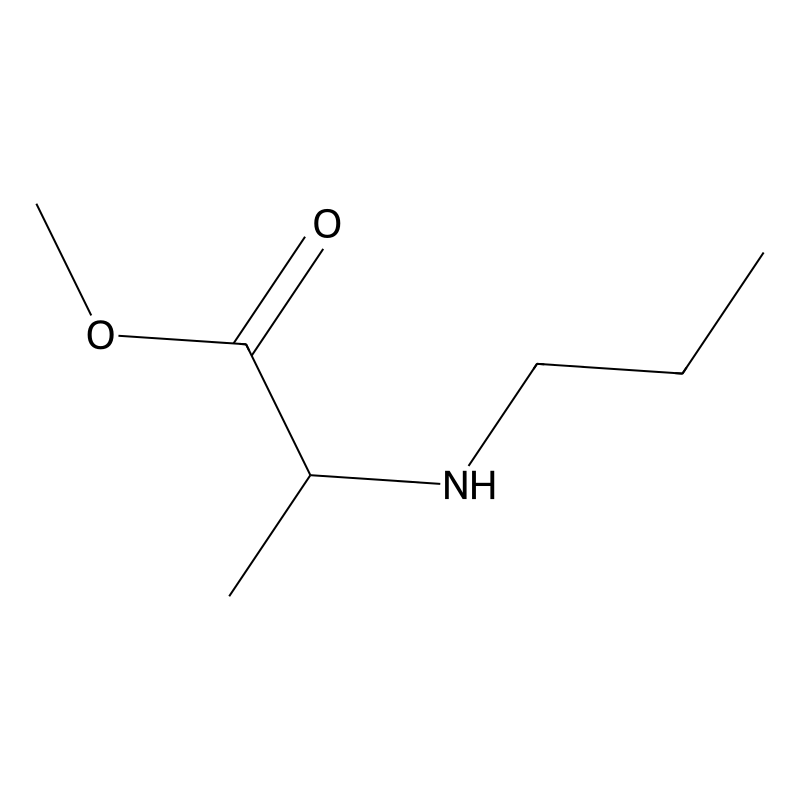
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure and Properties:
Methyl 2-(propylamino)propanoate is an organic molecule with the chemical formula C7H15NO2.
Research Applications:
- Organic synthesis: As a building block for the synthesis of more complex molecules.
- Material science: Investigations into potential applications in the development of new materials have been reported [1].
Methyl 2-(propylamino)propanoate is an organic compound characterized by the molecular formula . It features a propylamino group attached to a propanoate moiety, making it a member of the family of methyl esters. The compound is typically represented structurally as follows:
This structure indicates the presence of both an amine and an ester functional group, which contributes to its reactivity and potential biological activity.
- Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the ester group into an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: Nucleophilic substitution reactions may occur at the amino group or the ether linkage, allowing for the formation of substituted amines or ethers when treated with alkyl halides or acyl chlorides .
Research on methyl 2-(propylamino)propanoate suggests potential biological activities, particularly in relation to its interactions with various biomolecules. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions may allow it to modulate enzyme activity or receptor functions. These interactions are critical for exploring its pharmacological properties and potential therapeutic applications .
The synthesis of methyl 2-(propylamino)propanoate generally involves:
- Esterification: The reaction between propanoic acid and methanol in the presence of an acid catalyst (such as sulfuric acid) leads to the formation of the ester.
- Amine Addition: The introduction of propylamine into the reaction mixture allows for the formation of the desired product.
This process may be conducted under reflux conditions to ensure complete conversion to the ester. For large-scale production, continuous flow processes are often employed to enhance efficiency and yield.
Methyl 2-(propylamino)propanoate has various applications, including:
- Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.
- Pharmaceutical Development: Investigated for its potential use in drug formulation due to its biological activity.
- Industrial Uses: Utilized in the production of specialty chemicals and materials .
Studies focusing on interaction mechanisms reveal that methyl 2-(propylamino)propanoate engages with specific molecular targets, potentially influencing their activity. This includes interactions with enzymes that could lead to alterations in metabolic pathways or receptor-mediated responses that may have therapeutic implications .
Several compounds share structural similarities with methyl 2-(propylamino)propanoate. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl propionate | Simple methyl ester, fruity odor | |
| Ethyl 2-(propylamino)propanoate | Similar structure but with an ethyl group | |
| Butyl 2-(propylamino)propanoate | Longer butyl chain, affecting solubility and reactivity | |
| Methyl 2-methylaminopropanoate | Contains a methylamine group instead of propylamine |
Methyl 2-(propylamino)propanoate is unique due to its specific combination of a propylamine group and a propanoate moiety, which influences its chemical reactivity and biological activity compared to other similar compounds. Its distinct functional groups enable diverse applications across chemistry and biology fields .




